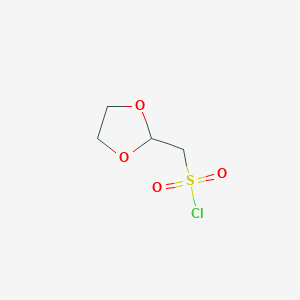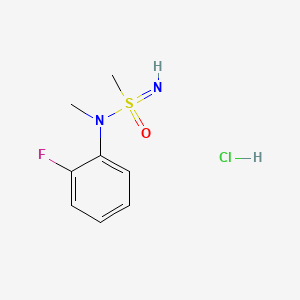
1,1-Difluorohex-5-en-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluorohex-5-en-3-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of two fluorine atoms attached to the first carbon of a hexene chain, with an amine group located at the third carbon. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water and other polar solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-difluorohex-5-en-3-amine hydrochloride typically involves the following steps:
Amination: The amine group can be introduced via nucleophilic substitution reactions, where a suitable amine precursor reacts with a halogenated hexene derivative.
Hydrochloride Formation: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Difluorohex-5-en-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as amides or imines.
Substitution: The fluorine atoms and the amine group can participate in nucleophilic or electrophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a wide range of fluorinated amines or other functionalized derivatives.
Applications De Recherche Scientifique
1,1-Difluorohex-5-en-3-amine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Fluorinated amines are often explored for their potential as pharmaceutical intermediates or active ingredients, particularly in the development of drugs targeting the central nervous system.
Industry: The compound’s stability and reactivity make it useful in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism by which 1,1-difluorohex-5-en-3-amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The amine group can participate in nucleophilic attacks or form coordination complexes with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 1,1,1-Trifluorohex-5-en-3-amine hydrochloride
- 1,1-Difluoro-2-methylpropan-2-amine hydrochloride
Comparison: 1,1-Difluorohex-5-en-3-amine hydrochloride is unique due to its specific fluorination pattern and the position of the amine group Compared to 1,1,1-trifluorohex-5-en-3-amine hydrochloride, it has one less fluorine atom, which can influence its reactivity and binding properties
Propriétés
Formule moléculaire |
C6H12ClF2N |
|---|---|
Poids moléculaire |
171.61 g/mol |
Nom IUPAC |
1,1-difluorohex-5-en-3-amine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c1-2-3-5(9)4-6(7)8;/h2,5-6H,1,3-4,9H2;1H |
Clé InChI |
KKIFXBMUCXALHQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(CC(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


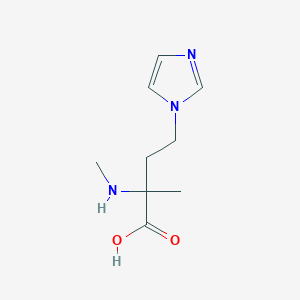

![tert-butyl N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13474832.png)

![2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13474838.png)
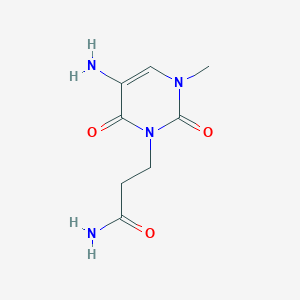
![2-Methyl-3-(3-methylphenyl)-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B13474857.png)
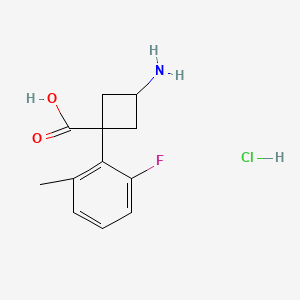
![3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid](/img/structure/B13474862.png)
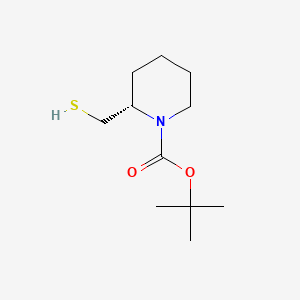
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13474879.png)

